Cas no 174740-80-8 (1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid)

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is a specialized sulfonamide derivative featuring an azetidinecarboxylic acid core. This compound is of interest in synthetic organic chemistry and medicinal research due to its structural versatility, serving as a valuable intermediate in the development of bioactive molecules. The sulfonyl group enhances stability and reactivity, facilitating selective functionalization, while the azetidine ring contributes to conformational rigidity, making it useful in peptidomimetics and constrained scaffold design. Its well-defined stereochemistry and compatibility with diverse reaction conditions further underscore its utility in complex synthesis. The compound is typically handled under controlled conditions to ensure purity and optimal performance in research applications.
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid structure
174740-80-8 structure
Product Name:1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid
CAS No:174740-80-8
MF:C11H13NO4S
MW:255.29022192955
CID:2664020
PubChem ID:11834595
Update Time:2025-06-09

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-methylphenyl)sulfonyl]-2-azetidinecarboxylic acid
    • (2R)-1-[(4-METHYLPHENYL)SULFONYL]-2-AZETIDINECARBOXYLIC ACID
    • (R)-1-Tosylazetidine-2-carboxylic acid
    • BS-48227
    • D81645
    • (r)-n-tosylazetidine-2-carboxylic acid
    • CHEMBL1868056
    • PCZMDMOEFYSSGY-SNVBAGLBSA-N
    • CS-0153032
    • HMS2808J17
    • (R)-1-Tosylazetidine-2-carboxylicacid
    • AB-131/42302894
    • 174740-80-8
    • SMR000475664
    • 1-(p-toluenesulfonyl)azetidine-2-(R)-carboxylic acid
    • SCHEMBL5702094
    • MLS001180168
    • (2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
    • 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid
    • Inchi: 1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1
    • InChI Key: PCZMDMOEFYSSGY-SNVBAGLBSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CC[C@@H]1C(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 255.05652907g/mol
  • Monoisotopic Mass: 255.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 83.1Ų

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1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid Related Literature

Additional information on 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Introduction to 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (CAS No. 174740-80-8)

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, identified by its CAS number 174740-80-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a sulfonyl group attached to a azetidine ring, with a 4-methylphenyl substituent, contributing to its unique chemical properties and reactivity.

The 4-methylphenyl moiety, also known as p-tolyl, introduces a methyl group at the para position relative to the phenyl ring, which can influence the electronic distribution and steric environment of the molecule. This substitution pattern is commonly exploited in medicinal chemistry to modulate binding affinity and metabolic stability. The presence of the sulfonyl group further enhances the compound's potential as a pharmacophore, as sulfonyl compounds are widely recognized for their role in various therapeutic interventions.

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid has been studied for its potential pharmacological effects, particularly in the context of enzyme inhibition and receptor interaction. The azetidine ring, a five-membered heterocyclic structure, is known to contribute to the flexibility and binding properties of the molecule, making it a valuable scaffold for designing novel bioactive agents. Recent research has highlighted the compound's interest in developing treatments for neurological disorders, where modulation of specific enzyme pathways is crucial.

In academic studies, this compound has been explored as a precursor or intermediate in synthetic chemistry. The ability to functionalize both the sulfonyl and azetidine moieties allows for further derivatization, enabling chemists to generate libraries of analogs with tailored properties. Such structural diversity is essential for high-throughput screening programs aimed at identifying lead compounds with improved efficacy and reduced toxicity.

One of the most compelling aspects of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is its potential in addressing unmet medical needs. Researchers have investigated its interactions with various biological targets, including kinases and proteases, which are implicated in diseases such as cancer and inflammation. The compound's ability to bind tightly to these targets suggests that it may serve as a foundation for developing small-molecule inhibitors with therapeutic potential.

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the complex framework of this molecule.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid. Molecular modeling studies have provided insights into its binding mode at target proteins, helping researchers design more effective derivatives. These computational approaches complement experimental efforts by predicting structural modifications that could enhance pharmacological activity.

The pharmaceutical industry has taken note of the promising properties of this compound. Several companies have included it in their pipeline for further investigation, recognizing its potential as a building block for novel drugs. Collaborative efforts between academia and industry are ongoing to explore new applications and refine synthetic routes for large-scale production.

The safety profile of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is another critical consideration in its development. Preclinical studies have been conducted to assess its toxicity and pharmacokinetic properties, providing valuable data for evaluating its suitability for human use. These studies are essential steps toward translating laboratory findings into clinical trials where efficacy can be rigorously tested.

Looking ahead, future research on 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid may focus on expanding its therapeutic applications beyond current areas of interest. Innovations in drug delivery systems could further enhance its bioavailability and target specificity, opening doors to new treatment modalities. Additionally, exploring its role in combination therapies may provide synergistic effects that improve patient outcomes.

In conclusion,1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (CAS No. 174740-80-8) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features and demonstrated biological activity make it a compelling candidate for further exploration by researchers worldwide.

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